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Compound of Interest

4-(4-Bromophenyl)-5-fluoro-2-
Compound Name:

methylpyrimidine
CAS No.: 2248959-99-9
Cat. No.: B2511662

Get Quote

Introduction & Compound Profile

4-(4-Bromophenyl)-5-fluoro-2-methylpyrimidine is a highly functionalized heterocyclic
intermediate, often utilized in the synthesis of kinase inhibitors and agrochemicals. Its structural
integrity relies on three critical features: the electrophilic aryl bromide (handle for cross-
coupling), the 5-fluorine (metabolic stability/electronic modulator), and the 2-methyl group
(steric/electronic tuner).

Physicochemical Profile
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Property

Value | Characteristic

Molecular Formula

267.10 g/mol (

Molecular Weight Br) /269.10 g/mol (
Br)
Appearance Typically off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Acetonitrile, DCM.

Sparingly soluble in water.

Key Hazards

Irritant (Skin/Eye). Handle with standard PPE.

Analytical Strategy: The "Triad of Truth"

To fully characterize this molecule, we employ a "Triad" approach:

e Separation (HPLC/UPLC): To establish quantitative purity.

« ldentification (MS/NMR): To prove the structure and isotopic signature.

e Solid State (Thermal): To verify physical form (optional but recommended for scale-up).

Workflow Diagram

The following decision tree outlines the logical flow for releasing a batch of this intermediate.
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Caption: Analytical workflow for the characterization and release of halogenated pyrimidine
intermediates.

Protocol 1: High-Performance Liquid
Chromatography (HPLC)

Objective: Quantify purity and detect des-bromo or des-fluoro impurities. Rationale: A C18
column is chosen for its ability to separate the hydrophobic bromophenyl moiety. Acidic mobile
phase suppresses the ionization of the pyrimidine nitrogens, preventing peak tailing.

Experimental Conditions

e Instrument: Agilent 1200/1260 or Waters Alliance (or equivalent).
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e Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 yum) or equivalent.

e Column Temp: 35°C.

» Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

o Mobile Phase B: Acetonitrile (HPLC Grade).

e Flow Rate: 1.0 mL/min.[1]

e Injection Volume: 5 pL.

o Detection: UV at 254 nm (primary) and 220 nm (secondary).

Gradient Table

Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
15.0 10 90 Linear Gradient
20.0 10 90 Wash

20.1 920 10 Re-equilibration
25.0 90 10 End

Sample Preparation: Dissolve 5 mg of sample in 10 mL of Acetonitrile. Sonicate for 5 minutes.

Filter through a 0.22 um PTFE filter before injection.

Expert Insight: Watch for a "fronting" impurity. If the synthesis involved Suzuki coupling,

unreacted 4-bromophenylboronic acid may elute early (more polar). If the synthesis involved

condensation, 4-bromoacetophenone derivatives may elute later (more non-polar).

Protocol 2: Structural Confirmation (Spectroscopy)
A. Mass Spectrometry (LC-MS)
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Method: Electrospray lonization (ESI) in Positive Mode. Critical Observation: The Bromine
atom imparts a distinct isotopic pattern. You generally must observe two peaks of nearly equal
intensity separated by 2 mass units.

e Target Mass:
e Observed Signals:

267.0 (
Br) and
269.0 (
Br).

e Ratio: ~1:1 (Specific to mono-brominated compounds).

B. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

is preferred due to the compound's solubility and lack of exchangeable protons interfering with
the aromatic region.

Predicted

H NMR Shifts (400 MHz, DMSO-
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Proton Shift ( o Coupling ( _
ST Multiplicity Assignment
osition
ppm) Hz)
The proton
H-6 (Pyrimidine) 8.80 - 9.00 Doublet (d) Hz adjacent to
Fluorine.
Ar-H (Ortho to AA'BB' system
7.75-7.85 Doublet (d) H
Br) z part 1.
AA'BB' system
Ar-H (Metato Br)  7.95 - 8.05 Doublet (d) H
z part 2.
Methyl (-CH3) 2.60-2.70 Singlet (s) - 2-Methyl group.

Expert Insight: The coupling between the Fluorine at C5 and the Proton at C6 is diagnostic. If
this doublet collapses to a singlet, you may have lost the fluorine (impurity: des-fluoro).

F NMR
» Signal: Single peak around -130 to -150 ppm (relative to

).

 Utility: Confirms the presence of fluorine and purity (absence of other fluorinated isomers).

Troubleshooting & Safety
Common Analytical Challenges

o Peak Tailing:
o Cause: Interaction of basic pyrimidine nitrogens with residual silanols on the column.

o Fix: Ensure Mobile Phase A contains 0.1% Formic Acid or Ammonium Formate buffer. Do
not use neutral water.

e Solubility Issues:

o Cause: The bromophenyl group increases hydrophobicity.
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o Fix: Do not use 100% water as a diluent. Use at least 50% MeCN or MeOH.

e Ghost Peaks:
o Cause: Carryover from previous injections of highly concentrated samples.

o Fix: Include a blank injection (100% MeCN) between samples.

Safety Handling

e GHS Classification: Warning. H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

e Precautions: Perform all weighing in a fume hood. Avoid dust generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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